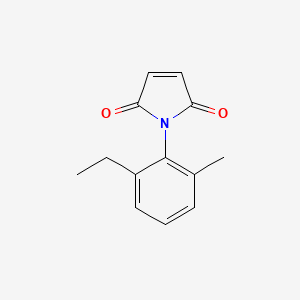
1H-Pyrrole-2,5-dione, 1-(2-ethyl-6-methylphenyl)-
Katalognummer B1657463
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: PERMABGHMYCNJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05684163
Procedure details


196 g of maleic acid arthydride were dissolved in 2.5 l of diisopropyl ether at room temperature. A solution of 270.4 g of 2-ethyl-6-methyl-aniline in 200 ml of diisopropyl ether was added dropwise at room temperature in the course of 4 hours, the resulting suspension was cooled to 15° to 20° C. and the solid was filtered off with suction and introduced into a mixture of 670 ml of acetic arthydride and 65 g of anhydrous sodium acetate. The suspension formed was heated to 100° C., while stirring, stirred at this temperature for 30 minutes, subsequently cooled to 30° C. and introduced into 1.3 l of ice-water. The precipitate was filtered off with suction, washed with ice-water and petroleum ether and dried. 321 g of N-(2-ethyl-6-methylphenyl)-maleimide (92.9% of theory) with a content of 97.8% by weight (determined by HPLC) and a melting point of 84.5° to 85° C. were obtained.




[Compound]
Name
ice water
Quantity
1.3 L
Type
reactant
Reaction Step Three

Yield
92.9%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=O)/[CH:2]=[CH:3]\[C:4](O)=[O:5].[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:12]=1[NH2:13])[CH3:10]>C(OC(C)C)(C)C>[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:12]=1[N:13]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:8])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
270.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1.3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting suspension was cooled to 15° to 20° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off with suction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced into a mixture of 670 ml of acetic arthydride and 65 g of anhydrous sodium acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The suspension formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
subsequently cooled to 30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice-water and petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C(=CC=C1)C)N1C(C=CC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 321 g | |
| YIELD: PERCENTYIELD | 92.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
